

Real-Time Visualization of Vesicular Uptake Using FFN206

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Compound of Interest

Compound Name: *FFN 206 dihydrochloride*

Cat. No.: *B560311*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorescent false neurotransmitter FFN206 serves as a specific substrate for the vesicular monoamine transporter 2 (VMAT2), enabling the real-time visualization and quantification of monoamine uptake into synaptic vesicles.^{[1][2][3]} This technology is pivotal for studying the dynamics of vesicular packaging, screening for compounds that modulate VMAT2 activity, and investigating the pathophysiology of monoaminergic diseases such as Parkinson's disease.^{[1][3]} FFN206 is a fluorescent analog of monoamines that is transported into vesicles by VMAT2, where it accumulates and produces a robust fluorescent signal.^{[1][4]} This process is dependent on both the presence of functional VMAT2 and the proton gradient across the vesicular membrane maintained by the vacuolar H⁺-ATPase (v-ATPase).^[1]

These application notes provide detailed protocols for utilizing FFN206 in cell-based assays, including real-time imaging and high-throughput screening.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing FFN206 to assess VMAT2 function.

Table 1: IC₅₀ Values of VMAT2 Inhibitors Determined by FFN206 Uptake Assay

Compound	Cell Type	IC50 Value	Reference
Tetrabenazine	HEK+VMAT2	30.41 nM	[1]
Reserpine	HEK+VMAT2	73.09 nM	[1]
Methamphetamine	HEK+VMAT2	2.399 μ M	[1]
Methylphenidate	HEK+VMAT2	94.33 μ M	[1]
Tetrabenazine	HEK-VMAT2	0.1348 μ M	[5]
Tetrabenazine	HEK-VMAT2-SV2C	0.2749 μ M	[5]

Table 2: Kinetic Parameters of FFN206

Parameter	Value	Cell Type	Reference
Apparent Km	$1.16 \pm 0.10 \mu$ M	VMAT2-HEK	[2]
IC50 (vs. [3H]serotonin uptake)	1.15 μ M	VMAT2-HEK	[2]

Experimental Protocols

Protocol 1: Real-Time Visualization of FFN206 Vesicular Uptake in Cultured Cells via Fluorescence Microscopy

This protocol details the steps for visualizing the real-time uptake of FFN206 into vesicles in HEK293 cells stably expressing VMAT2 (HEK+VMAT2).

Materials:

- HEK+VMAT2 cells
- HEK cells (not expressing VMAT2, as a negative control)
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

- FFN206 (1 μ M working solution)
- Tetrabenazine (TBZ, 10 μ M working solution)
- Bafilomycin A1 (working solution)
- Phosphate-buffered saline (PBS)
- Glass-bottom imaging dishes
- Fluorescence microscope with appropriate filter sets (e.g., $\lambda_{\text{ex}} = 350 \pm 25$ nm, $\lambda_{\text{em}} = 460 \pm 25$ nm)[2]

Procedure:

- Cell Seeding: Seed HEK+VMAT2 and control HEK cells onto glass-bottom imaging dishes and culture until they reach 70-80% confluence.
- Compound Treatment (for controls): For inhibitor-treated conditions, pre-incubate the cells with 10 μ M tetrabenazine or bafilomycin A1 for 30-60 minutes at 37°C.[1][2]
- FFN206 Incubation: Replace the culture medium with a solution containing 1 μ M FFN206. For inhibitor-treated cells, the FFN206 solution should also contain the respective inhibitor.
- Live-Cell Imaging: Immediately begin imaging the cells using a fluorescence microscope. Capture images at regular intervals (e.g., every 30 seconds) for up to 1000 seconds to observe the real-time uptake.[1]
- Data Analysis: Quantify the fluorescence intensity within individual cells or vesicles over time. Compare the fluorescence in HEK+VMAT2 cells to that in control HEK cells and inhibitor-treated cells. A significant increase in fluorescence in HEK+VMAT2 cells that is attenuated by tetrabenazine and bafilomycin confirms VMAT2-dependent vesicular uptake. [1]

Protocol 2: High-Throughput Screening of VMAT2 Modulators Using a 96-Well Plate Assay

This protocol is adapted for screening potential VMAT2 inhibitors or enhancers in a 96-well format.

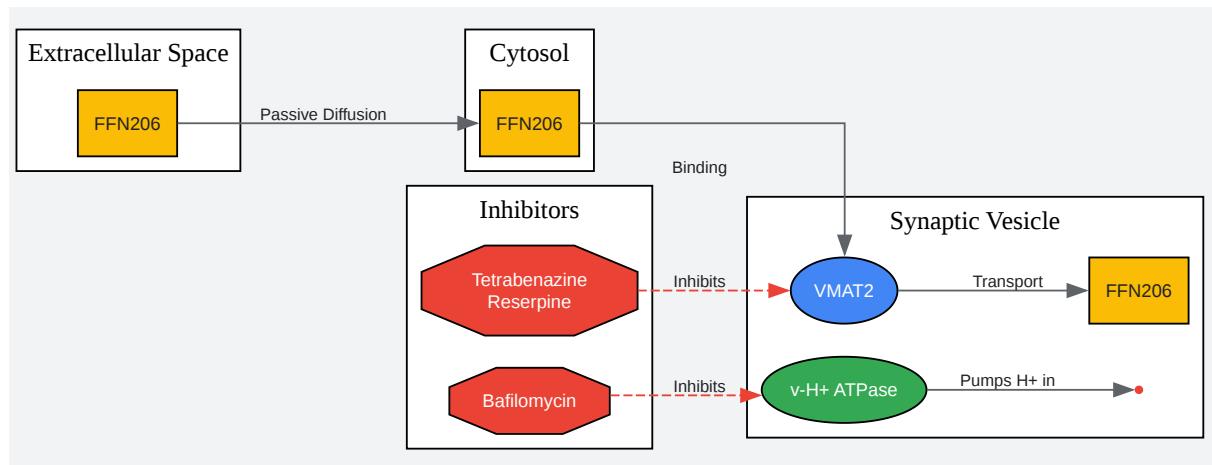
Materials:

- HEK+VMAT2 cells
- 96-well black, clear-bottom plates
- FFN206 (1 μ M working solution)
- Test compounds at various concentrations
- Tetrabenazine (10 μ M, positive control for inhibition)
- DMSO (vehicle control)
- Fluorescence plate reader

Procedure:

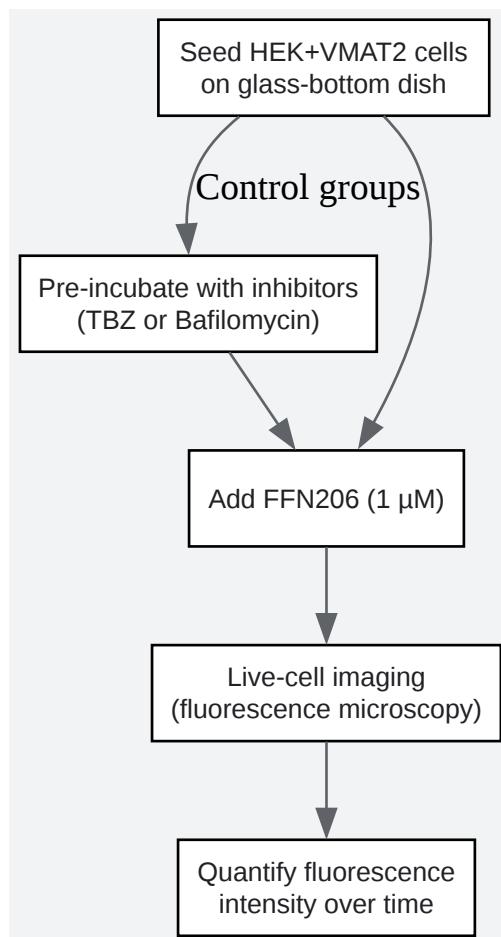
- Cell Seeding: Seed HEK+VMAT2 cells into a 96-well plate and culture overnight.
- Compound Incubation: Pre-incubate the cells with test compounds, tetrabenazine (positive control), or DMSO (vehicle control) for 1 hour.^[4]
- FFN206 Application: Add FFN206 to each well to a final concentration of 1 μ M and incubate for 40-60 minutes at 37°C. The fluorescence uptake typically reaches a plateau at around 40 minutes.^[2]
- Washing: Wash the cells to remove extracellular FFN206.
- Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader.
- Data Analysis: Normalize the fluorescence readings to the vehicle control. Calculate the percent inhibition for each test compound and determine IC₅₀ values for active compounds. A Z'-factor of approximately 0.7–0.8 can be achieved with this assay, indicating its suitability for high-throughput screening.^[2]

Visualizations

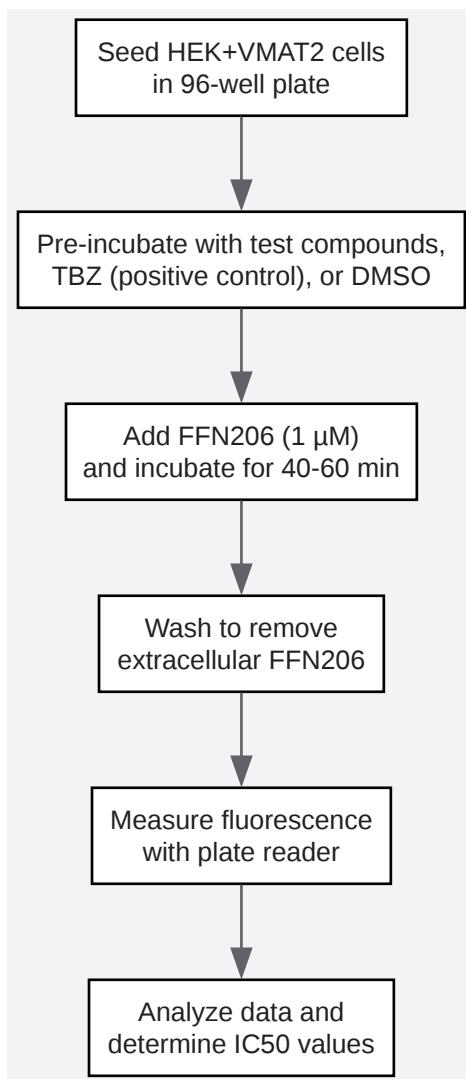


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Caption: Signaling pathway of FFN206 vesicular uptake and points of inhibition.

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Caption: Workflow for real-time microscopy of FFN206 uptake.



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Caption: High-throughput screening workflow for VMAT2 modulators.

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